molecular formula C6H12OS B3391269 Oxan-3-ylmethanethiol CAS No. 1533680-95-3

Oxan-3-ylmethanethiol

Cat. No.: B3391269
CAS No.: 1533680-95-3
M. Wt: 132.23 g/mol
InChI Key: YWEUJWAXYCHRFO-UHFFFAOYSA-N
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Description

Oxan-3-ylmethanethiol is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of an oxane ring and a methanethiol group, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxan-3-ylmethanethiol typically involves the formation of the oxane ring followed by the introduction of the methanethiol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of oxetan-2-ylmethanamine, a related compound, involves dissolving the precursor in ethanol and adding aqueous hydrochloric acid . Similar methods can be adapted for the synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Oxan-3-ylmethanethiol can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the methanethiol group makes it susceptible to oxidation, forming disulfides or sulfonic acids under appropriate conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like halides or amines.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield disulfides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Oxan-3-ylmethanethiol has found applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, including its role as a precursor for drug development. Industrially, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxan-3-ylmethanethiol involves its interaction with molecular targets through its functional groups. The methanethiol group can participate in redox reactions, influencing cellular processes and signaling pathways. The oxane ring may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to oxan-3-ylmethanethiol include other oxane derivatives and methanethiol-containing molecules. Examples include oxetan-2-ylmethanamine and ethanethiol .

Uniqueness: this compound is unique due to the combination of the oxane ring and methanethiol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

oxan-3-ylmethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c8-5-6-2-1-3-7-4-6/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEUJWAXYCHRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1533680-95-3
Record name (oxan-3-yl)methanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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